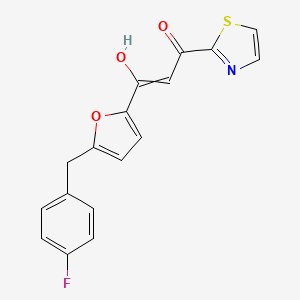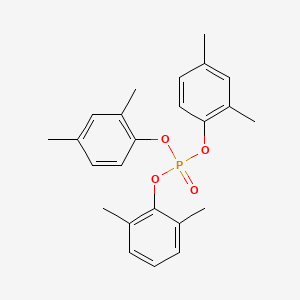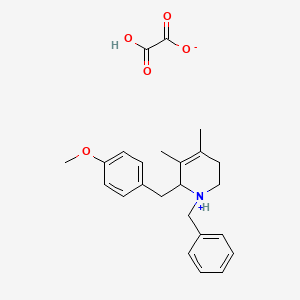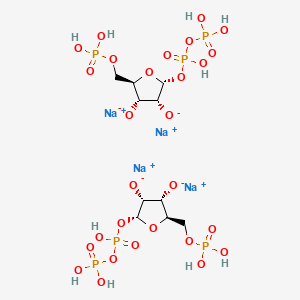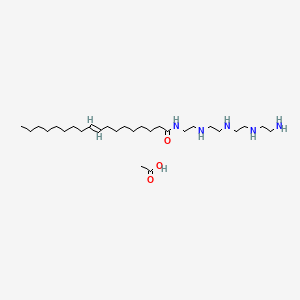
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate is a complex organic compound characterized by its multiple amino groups and a long aliphatic chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate typically involves a multi-step process. The initial step often includes the reaction of ethylenediamine with acrylonitrile to form a nitrile intermediate. This intermediate is then subjected to hydrogenation to produce a primary amine. Subsequent steps involve the reaction of this amine with various alkylating agents to introduce the long aliphatic chain and additional amino groups.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to facilitate the hydrogenation and alkylation reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce primary or secondary amines.
科学研究应用
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in cell signaling and as a component in the design of biomimetic materials.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
作用机制
The mechanism of action of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate involves its interaction with various molecular targets. The compound’s multiple amino groups allow it to form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, its long aliphatic chain can interact with lipid membranes, affecting membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
N-(2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethyl)dodecanamide: Similar structure but with a shorter aliphatic chain.
Ethanol, 2-[(2-aminoethyl)amino]-: Contains fewer amino groups and a shorter chain.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains a silane group, making it useful in different applications.
Uniqueness
N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadec-9-enamide monoacetate is unique due to its combination of multiple amino groups and a long aliphatic chain, which provides it with distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring complex molecular interactions.
属性
CAS 编号 |
93942-19-9 |
|---|---|
分子式 |
C26H55N5O.C2H4O2 C28H59N5O3 |
分子量 |
513.8 g/mol |
IUPAC 名称 |
acetic acid;(E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C26H55N5O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27;1-2(3)4/h9-10,28-30H,2-8,11-25,27H2,1H3,(H,31,32);1H3,(H,3,4)/b10-9+; |
InChI 键 |
YSHRZHNEHCVVTQ-RRABGKBLSA-N |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



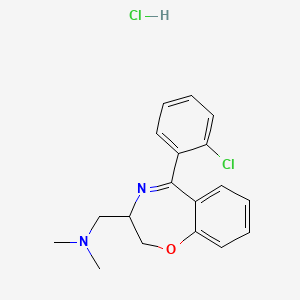

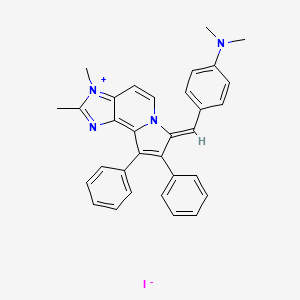
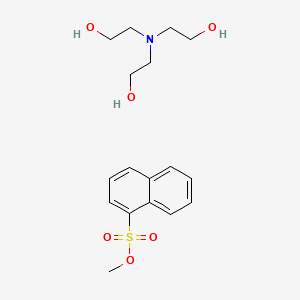
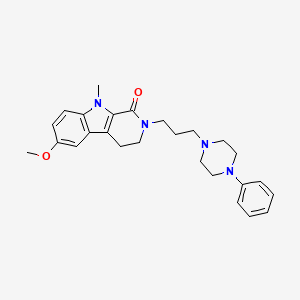
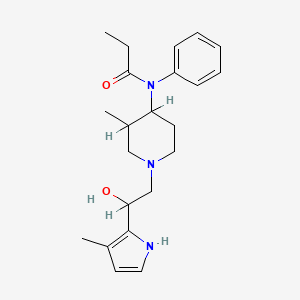
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12697205.png)


